molecular formula C8H6ClN3O2 B12854614 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

Cat. No.: B12854614
M. Wt: 211.60 g/mol
InChI Key: ZSPTZCWGOUJOPB-UHFFFAOYSA-N
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Description

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a chloro group at the 6th position, a methoxy group at the 8th position, and a carbaldehyde group at the 2nd position of the imidazo[1,2-a]pyrazine ring system. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in drug discovery.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

6-chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde

InChI

InChI=1S/C8H6ClN3O2/c1-14-8-7-10-5(4-13)2-12(7)3-6(9)11-8/h2-4H,1H3

InChI Key

ZSPTZCWGOUJOPB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN2C1=NC(=C2)C=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyrazine derivatives with α-haloketones, followed by functionalization to introduce the chloro and methoxy groups. The reaction conditions often involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable scaffold in drug discovery and development .

Biological Activity

6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H8ClN3O
Molecular Weight: 223.64 g/mol
IUPAC Name: 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde
CAS Number:

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: Studies indicate that imidazo[1,2-a]pyrazine derivatives can inhibit the growth of various microorganisms.
  • Anticancer Activity: The compound has shown promise in inhibiting cancer cell proliferation, particularly against solid tumors.
  • Enzyme Inhibition: It may act as an inhibitor of certain enzymes involved in metabolic pathways.

The mechanism by which 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde exerts its biological effects is primarily through interaction with specific molecular targets:

  • Enzyme Interaction: The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic processes in cancer cells and pathogens.
  • Receptor Modulation: It can interact with cell surface receptors, potentially altering signaling pathways that lead to cell growth and survival.

Anticancer Activity

A study conducted by Zhou et al. (2020) evaluated the anticancer properties of various imidazo derivatives, including 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde. The results indicated significant cytotoxicity against several cancer cell lines, including HCT116 and HepG2. The compound exhibited an IC50 value of approximately 5 µM against HCT116 cells, indicating potent activity.

CompoundCell LineIC50 (µM)
6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehydeHCT1165
Other derivativesVariousVaries

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be around 20 µg/mL for certain bacterial strains.

MicroorganismMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli25

Research Findings

Recent advancements in the synthesis and application of imidazo[1,2-a]pyrazine derivatives have highlighted their versatility in drug design. Research has shown that modifications to the core structure can enhance biological activity and selectivity towards specific targets.

Synthesis Techniques

The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde typically involves multi-step reactions that include:

  • Formation of the imidazo ring.
  • Introduction of the methoxy and chloro substituents.
  • Finalization through aldehyde formation.

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